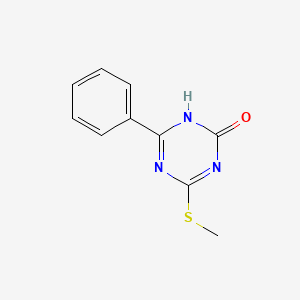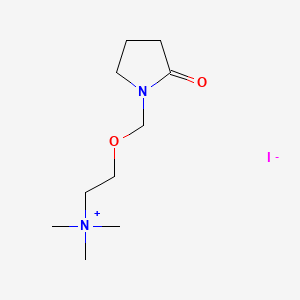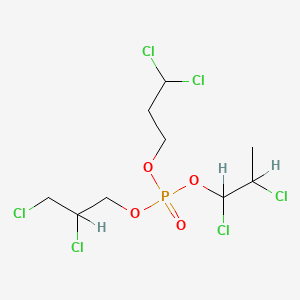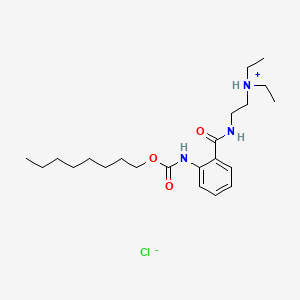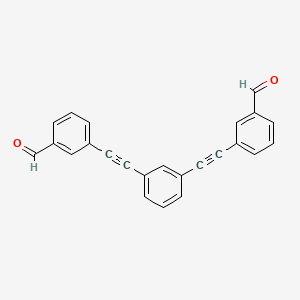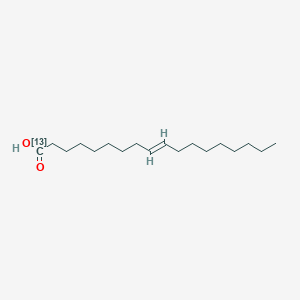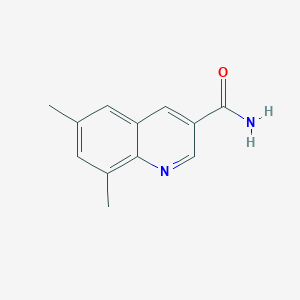
6,8-Dimethylquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dimethylquinoline-3-carboxamide is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethylquinoline-3-carboxamide typically involves the condensation of ethyl acetoacetate with α-amino acetophenone in the presence of p-toluenesulfonic acid (p-TSA) under microwave irradiation . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dimethylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: this compound alcohols.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
6,8-Dimethylquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 6,8-Dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of natural killer (NK) cells by upregulating the expression of DNAX accessory molecule-1 (DNAM-1) on their surface . This interaction enhances the cytotoxicity of NK cells against tumor cells and improves their immunoregulatory functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-3-carboxamide: Known for its immunomodulatory and anti-tumor properties.
6,8-Dimethylquinoline-3-carboxylate: Used in the synthesis of various quinoline derivatives.
4-Hydroxyquinoline: Exhibits antimicrobial and anticancer activities.
Uniqueness
6,8-Dimethylquinoline-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to modulate immune responses and its potential as a therapeutic agent make it a compound of significant interest in medicinal chemistry.
Propriétés
Formule moléculaire |
C12H12N2O |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
6,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C12H12N2O/c1-7-3-8(2)11-9(4-7)5-10(6-14-11)12(13)15/h3-6H,1-2H3,(H2,13,15) |
Clé InChI |
MQFHLGGTNWWFDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)C=C(C=N2)C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



